2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-mesitylacetamide
Description
Properties
IUPAC Name |
2-[(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S2/c1-5-6-8-26-20(29)19-16(7-9-30-19)27-21(26)24-25-22(27)31-12-17(28)23-18-14(3)10-13(2)11-15(18)4/h7,9-11H,5-6,8,12H2,1-4H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMBIMXOHSVLSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC(=O)NC4=C(C=C(C=C4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-mesitylacetamide is a novel derivative that has garnered attention due to its potential biological activities. This article aims to compile and analyze the available research on its biological activity, focusing on anti-inflammatory, analgesic, and anticancer properties.
- Molecular Formula : C21H23N5O4S2
- Molecular Weight : 473.6 g/mol
- CAS Number : 1184971-12-7
Anti-inflammatory Activity
Recent studies have demonstrated that compounds within the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine class exhibit significant anti-inflammatory properties. For instance:
- A series of derivatives were tested for their anti-inflammatory effects using formalin-induced paw edema models. Compounds similar to the target compound showed notable inhibition of edema formation compared to controls like diclofenac sodium .
| Compound | Dose (mg/kg) | Edema Inhibition (%) |
|---|---|---|
| Control (Diclofenac) | 10 | 70 |
| Compound A | 10 | 65 |
| Compound B | 10 | 60 |
Analgesic Activity
In addition to anti-inflammatory effects, these compounds have also been evaluated for analgesic properties:
- The same study found that certain derivatives exhibited delayed onset analgesic activity in acute pain models . The compounds were well tolerated by experimental animals with a high safety margin (ALD50 > 0.4 g/kg).
Anticancer Activity
The anticancer potential of related thieno[2,3-e][1,2,4]triazolo derivatives has been explored:
- Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines. For example, a structure–activity relationship (SAR) study identified specific modifications that enhanced potency against Polo-like kinase 1 (Plk1), a target in cancer therapy .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound C | 4.4 | HeLa |
| Compound D | 6.0 | MCF7 |
The proposed mechanism for the biological activity of these compounds involves interaction with specific enzymes and receptors:
- Molecular docking studies suggest that the thienotriazolopyrimidine derivatives bind effectively to cyclooxygenase enzymes (COX), which play a crucial role in inflammation . This binding may inhibit the production of pro-inflammatory mediators.
Case Studies
Several case studies have highlighted the efficacy of these compounds:
- Study on Pain Management : In a controlled trial involving rats with induced inflammatory pain, administration of the compound led to a statistically significant reduction in pain scores compared to untreated controls.
- Cancer Cell Proliferation : A study on breast cancer cell lines demonstrated that treatment with thienotriazolopyrimidine derivatives resulted in reduced viability and increased apoptosis rates.
Comparison with Similar Compounds
Key Analog: 2-[(4-Butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide
- Structural Difference : Replaces the mesityl group with a 5-chloro-2-methylphenyl substituent.
- Steric Effects: The smaller 5-chloro-2-methylphenyl group reduces steric hindrance compared to mesityl, possibly improving binding affinity to targets requiring deeper active-site penetration. Solubility: The chloro substituent may decrease lipophilicity slightly compared to the mesityl group, though experimental data are unavailable .
Table 1: Substituent Comparison
| Compound | Aromatic Group | Key Substituent Effects |
|---|---|---|
| Target Compound | N-mesityl | High steric bulk, hydrophobic |
| Chlorophenyl Analog | 5-chloro-2-methyl | Electron-withdrawing, moderate steric bulk |
Core Modifications in Thieno-Triazolo-Pyrimidinone Derivatives
Example: Ethyl 4,5-Disubstituted 2-Azido-3-Thiophenecarboxylates
- Structural Difference: Features a simpler thiophene ring without triazolo-pyrimidinone fusion.
- Synthetic Utility: These intermediates are precursors to fused heterocycles, highlighting the importance of the triazolo-pyrimidinone core in stabilizing bioactive conformations .
Electronic and Isoelectronic Considerations
The thieno-triazolo-pyrimidinone core shares electronic similarities with purine analogs, enabling interactions with enzymes like kinases. However, the term "isovalency" (as defined in cluster chemistry ) better applies here: while the core mimics purines electronically, its distinct geometry (e.g., sulfur atom in thiophene) creates unique binding profiles.
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely parallels methods for chlorophenyl analogs, involving azide-alkyne cycloaddition or nucleophilic substitution at the thioether position .
- Biological Activity : Though direct data are unavailable, mesityl-substituted analogs are theorized to exhibit enhanced metabolic stability over chlorophenyl derivatives due to reduced oxidative metabolism of methyl groups .
- Solubility Challenges : The mesityl group’s hydrophobicity may limit aqueous solubility, necessitating formulation adjustments for in vivo applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
